molecular formula C20H24N4O5S B2652280 N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921559-53-7

N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2652280
CAS RN: 921559-53-7
M. Wt: 432.5
InChI Key: VXODBAYSUKSOKF-UHFFFAOYSA-N
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Description

“N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is also known as ITK Inhibitor, BMS-509744 . It is a cell-permeable aminothioaryl-thiazolo compound that potently inhibits ITK kinase activity .

Scientific Research Applications

Novel 4-Thiazolidinone Derivatives as Agonists of Benzodiazepine Receptors

A study by Faizi et al. (2017) highlights the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents, with a focus on their interaction with benzodiazepine receptors. Some compounds exhibited considerable anticonvulsant activity without impairing learning and memory, suggesting a role in neuropsychiatric disorder treatment Faizi et al., 2017.

Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity

El-Naem et al. (2003) synthesized compounds with anticancer activity, indicating the potential of such derivatives in cancer therapy. The study evaluated the cytotoxic activity of these compounds against various human cancer cell lines, identifying some as potent anticancer agents El-Naem et al., 2003.

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents

Osmaniye et al. (2018) explored benzothiazole derivatives for their anticancer properties, underscoring the importance of structural modifications to enhance antitumor activity. This research suggests a pathway for developing new anticancer drugs based on benzothiazole scaffolds Osmaniye et al., 2018.

Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents

Mishchenko et al. (2020) synthesized thiazole-bearing hybrids, showing significant anticonvulsant activity in various models. The study provides insights into the anticonvulsant properties of thiazole-thiazolidinones, opening avenues for new epilepsy treatments Mishchenko et al., 2020.

Synthesis and Antimicrobial Screening of Thiazolidinone Derivatives

Patel et al. (2012) reported on thiazolidinone derivatives synthesized for antimicrobial activity against bacterial and fungal strains. This research highlights the potential of thiazolidinone compounds in addressing microbial resistance and developing new antimicrobial agents Patel et al., 2012.

Mechanism of Action

“N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” inhibits ITK kinase activity in an ATP-competitive manner by stabilizing ITK activation loop in a substrate-blocking, inactive conformation . It inhibits ITK-dependent cellular signaling .

properties

IUPAC Name

N-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-13(25)23-4-6-24(7-5-23)18(26)10-15-12-30-20(21-15)22-19(27)14-8-16(28-2)11-17(9-14)29-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODBAYSUKSOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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